molecular formula C14H16N2O4 B14158701 5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione CAS No. 86264-49-5

5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione

Katalognummer: B14158701
CAS-Nummer: 86264-49-5
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: BNOOVOFFZQZCBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione is a complex organic compound characterized by its unique spiro structure This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with an imidazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .

Wissenschaftliche Forschungsanwendungen

5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the spiro structure and methoxy groups enhances its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 5’,8’-Dimethoxy-3’,4’-dihydro-1’H-spiro[imidazolidine-4,2’-naphthalene]-2,5-dione lies in its spiro structure, which imparts distinct three-dimensional properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

86264-49-5

Molekularformel

C14H16N2O4

Molekulargewicht

276.29 g/mol

IUPAC-Name

5,8-dimethoxyspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C14H16N2O4/c1-19-10-3-4-11(20-2)9-7-14(6-5-8(9)10)12(17)15-13(18)16-14/h3-4H,5-7H2,1-2H3,(H2,15,16,17,18)

InChI-Schlüssel

BNOOVOFFZQZCBW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2CCC3(CC2=C(C=C1)OC)C(=O)NC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.